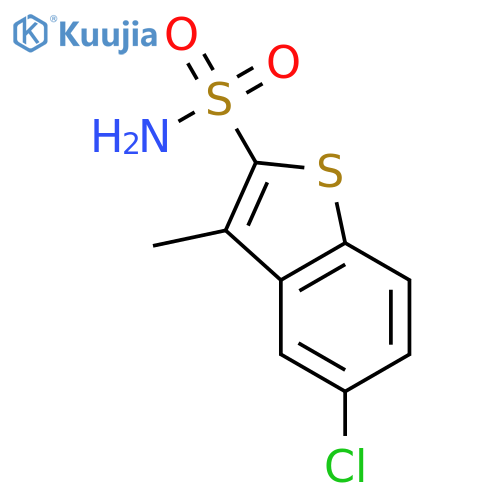

Cas no 175203-94-8 (5-Chloro-3-methylbenzobthiophene-2-sulfonamide)

5-Chloro-3-methylbenzobthiophene-2-sulfonamide 化学的及び物理的性質

名前と識別子

-

- 5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide

- 3-chloro-5-methyl-Benzo[b]thiophene-2-sulfonamide

- Benzo[b]thiophene-2-sulfonamide, 3-chloro-5-methyl-

- 5-chloro-3-methyl-1-benzothiophene-2-sulfonamide

- BUTTPARK 21\07-06

- DTXSID70373995

- 5-Chloro-3-methylbenzo[b]thiophene- 2-sulfonamide

- FS-4852

- 5-Chloro-3-methyl-1-benzothiophene-2-sulfonamide, AldrichCPR

- MFCD00210142

- CGMQMZKLIJYAKX-UHFFFAOYSA-N

- 175203-94-8

- 5-chloro-3-methyl-benzo[b]thiophene-2-sulfonamide

- D85415

- 5-chloro-3-methylbenzo[b]thiophene-2sulfonamide

- AKOS005255396

- Oprea1_731808

- CS-0324085

- 190659-59-7

- Benzo[b]thiophene-2-sulfonamide, 5-chloro-3-methyl-

- 3-chloro-5-methyl-1-benzothiophene-2-sulfonamide

- FT-0643686

- A924450

- SCHEMBL1548591

- 5-Chloro-3-methylbenzobthiophene-2-sulfonamide

-

- インチ: InChI=1S/C9H8ClNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13)

- InChIKey: CGMQMZKLIJYAKX-UHFFFAOYSA-N

- ほほえんだ: ClC1C=CC2SC(S(N)(=O)=O)=C(C)C=2C=1

計算された属性

- せいみつぶんしりょう: 260.96800

- どういたいしつりょう: 260.968

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 1

- 複雑さ: 341

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 96.8A^2

- 疎水性パラメータ計算基準値(XlogP): 2.8

じっけんとくせい

- 密度みつど: 1.537g/cm3

- ふってん: 470.2ºC at 760 mmHg

- フラッシュポイント: 238.1ºC

- 屈折率: 1.68

- PSA: 96.78000

- LogP: 4.29160

5-Chloro-3-methylbenzobthiophene-2-sulfonamide セキュリティ情報

- 危険カテゴリコード: 36/37/38-36

- セキュリティの説明: S26

-

危険物標識:

- セキュリティ用語:S26-36/37/39

- ちょぞうじょうけん:(BD707271)

- リスク用語:R36/37/38

5-Chloro-3-methylbenzobthiophene-2-sulfonamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

5-Chloro-3-methylbenzobthiophene-2-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C995915-2.5g |

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 2.5g |

$ 340.00 | 2022-06-06 | ||

| TRC | C995915-500mg |

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 500mg |

$ 95.00 | 2022-06-06 | ||

| Ambeed | A299399-5g |

3-Chloro-5-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 97% | 5g |

$160.0 | 2024-04-22 | |

| Crysdot LLC | CD11232040-10g |

3-Chloro-5-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 97% | 10g |

$328 | 2024-07-18 | |

| Chemenu | CM156603-10g |

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 97% | 10g |

$*** | 2023-03-31 | |

| Chemenu | CM156603-10g |

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 97% | 10g |

$309 | 2021-06-08 | |

| Chemenu | CM156603-5g |

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 97% | 5g |

$*** | 2023-03-31 | |

| TRC | C995915-250mg |

5-Chloro-3-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 250mg |

$ 70.00 | 2022-06-06 | ||

| Alichem | A169005392-5g |

3-Chloro-5-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 97% | 5g |

$400.00 | 2022-04-02 | |

| Ambeed | A299399-10g |

3-Chloro-5-methylbenzo[b]thiophene-2-sulfonamide |

175203-94-8 | 97% | 10g |

$318.0 | 2024-04-22 |

5-Chloro-3-methylbenzobthiophene-2-sulfonamide 関連文献

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674

5-Chloro-3-methylbenzobthiophene-2-sulfonamideに関する追加情報

Introduction to 5-Chloro-3-methylbenzobthiophene-2-sulfonamide (CAS No. 175203-94-8)

5-Chloro-3-methylbenzobthiophene-2-sulfonamide, identified by its Chemical Abstracts Service (CAS) number 175203-94-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzobthiophene sulfonamide class, a structural motif known for its versatile biological activities and potential therapeutic applications. The presence of both chloro and methyl substituents, along with the sulfonamide functional group, contributes to its unique chemical properties and reactivity, making it a subject of interest for further research and development.

The benzobthiophene scaffold is a fused heterocyclic system consisting of a benzene ring and a thiophene ring connected at the 1 and 2 positions, respectively. This structural feature imparts distinct electronic and steric properties to the molecule, which can be modulated by the introduction of various substituents. In the case of 5-Chloro-3-methylbenzobthiophene-2-sulfonamide, the chloro group at the 5-position and the methyl group at the 3-position enhance its interaction with biological targets, potentially influencing its pharmacological profile.

The sulfonamide moiety (-SO₂NH₂) is a well-known pharmacophore that plays a crucial role in drug design. It is frequently incorporated into molecules due to its ability to form hydrogen bonds, which can enhance binding affinity to biological receptors. The sulfonamide group in 5-Chloro-3-methylbenzobthiophene-2-sulfonamide is positioned at the 2-position of the benzobthiophene core, which may affect its solubility, metabolic stability, and overall bioavailability. These factors are critical considerations in the development of new pharmaceutical agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding interactions of such compounds with biological targets with greater accuracy. Studies have suggested that 5-Chloro-3-methylbenzobthiophene-2-sulfonamide may exhibit inhibitory activity against certain enzymes and receptors implicated in various diseases. For instance, preliminary computational studies indicate potential interactions with enzymes involved in inflammatory pathways, making it a candidate for further investigation in the context of anti-inflammatory therapies.

In addition to its pharmacological potential, 5-Chloro-3-methylbenzobthiophene-2-sulfonamide has been explored as a building block for more complex derivatives. By modifying other positions on the benzobthiophene core or introducing additional functional groups, chemists can generate libraries of compounds with tailored properties. Such libraries are invaluable for high-throughput screening (HTS) campaigns aimed at identifying novel lead compounds for drug development.

The synthesis of 5-Chloro-3-methylbenzobthiophene-2-sulfonamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include sulfonylation of a precursor molecule followed by functional group interconversions to introduce the chloro and methyl substituents. Advances in synthetic methodologies have enabled more efficient and sustainable approaches to producing this compound, aligning with green chemistry principles.

From a regulatory perspective, 5-Chloro-3-methylbenzobthiophene-2-sulfonamide does not fall under any restricted categories such as hazardous materials or controlled substances. However, its handling still requires adherence to standard laboratory safety protocols due to its potential reactivity and toxicity profile. Proper storage conditions, personal protective equipment (PPE), and waste disposal methods are essential to ensure safe laboratory practices.

The growing interest in heterocyclic compounds like 5-Chloro-3-methylbenzobthiophene-2-sulfonamide reflects broader trends in medicinal chemistry towards exploring novel molecular architectures with enhanced biological activity. The benzobthiophene scaffold offers a rich structural framework that can be modified to target various therapeutic areas, including oncology, neurology, and infectious diseases. As research continues to uncover new applications for this class of compounds, 5-Chloro-3-methylbenzobthiophene-2-sulfonamide is poised to play an important role in future drug discovery efforts.

In conclusion, 5-Chloro-3-methylbenzobthiophene-2-sulfonamide (CAS No. 175203-94-8) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, combined with recent advances in drug design methodologies, make it an attractive molecule for developing new therapeutic agents. As scientists continue to unravel its potential applications, this compound is likely to contribute significantly to advancements in medicine and healthcare.

175203-94-8 (5-Chloro-3-methylbenzobthiophene-2-sulfonamide) 関連製品

- 50356-03-1(Lithium,[1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl]-)

- 1082925-46-9(1-3-(Phenoxymethyl)-1,2,4-oxadiazol-5-ylethan-1-amine)

- 2171196-20-4(3-(2R,3S)-3-(benzyloxy)-N-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

- 807329-88-0(5-Chloro-2-methoxy-4-pyrimidinamine)

- 923177-08-6(1-(2,2-DIMETHYLPROPANOYL)PIPERIDINE-3-CARBOXYLIC ACID)

- 1556604-94-4(2-(6-methoxy-1,3-dioxaindan-5-yl)ethyl(methyl)amine)

- 446-34-4(2-fluoro-4-methyl-1-nitrobenzene)

- 477504-32-8(4-cyano-N-(2E)-3-methyl-2H,3H-naphtho2,1-d1,3thiazol-2-ylidenebenzamide)

- 42307-45-9(Methyl 3-(2-methoxyphenyl)-2-phenylacrylate)

- 1260903-07-8(2-(6-Bromopyridin-2-yl)ethanamine hydrochloride)